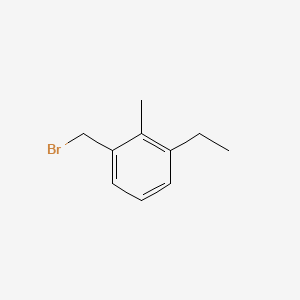
1-(Bromomethyl)-3-ethyl-2-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromomethyl)-3-ethyl-2-methylbenzene is an organic compound with the molecular formula C10H13Br It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group at the first position, an ethyl group at the third position, and a methyl group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-3-ethyl-2-methylbenzene can be synthesized through the bromination of 3-ethyl-2-methyltoluene. The process typically involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Bromomethyl)-3-ethyl-2-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethyl and methyl groups can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Major Products:
- Substitution reactions yield products like 1-(azidomethyl)-3-ethyl-2-methylbenzene or 1-(thiomethyl)-3-ethyl-2-methylbenzene.
- Oxidation reactions yield products like 3-ethyl-2-methylbenzoic acid.
- Reduction reactions yield 3-ethyl-2,2-dimethylbenzene.
Aplicaciones Científicas De Investigación
1-(Bromomethyl)-3-ethyl-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: It can be used to modify biomolecules through substitution reactions, aiding in the study of biological pathways and mechanisms.
Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(Bromomethyl)-3-ethyl-2-methylbenzene primarily involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, forming new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds. The ethyl and methyl groups can participate in oxidation and reduction reactions, altering the compound’s chemical properties and reactivity.
Comparación Con Compuestos Similares
1-(Bromomethyl)-2-methylbenzene: Lacks the ethyl group, making it less sterically hindered and potentially more reactive in certain substitution reactions.
1-(Bromomethyl)-3-methylbenzene: Similar structure but with a different substitution pattern, affecting its reactivity and applications.
1-(Bromomethyl)-4-ethylbenzene: The position of the ethyl group changes, influencing the compound’s chemical behavior and reactivity.
Uniqueness: 1-(Bromomethyl)-3-ethyl-2-methylbenzene is unique due to the specific arrangement of its substituents, which affects its steric and electronic properties. This unique structure makes it suitable for specific applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C10H13Br |
|---|---|
Peso molecular |
213.11 g/mol |
Nombre IUPAC |
1-(bromomethyl)-3-ethyl-2-methylbenzene |
InChI |
InChI=1S/C10H13Br/c1-3-9-5-4-6-10(7-11)8(9)2/h4-6H,3,7H2,1-2H3 |
Clave InChI |
SAZBZGJCYFIWHE-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=CC=C1)CBr)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



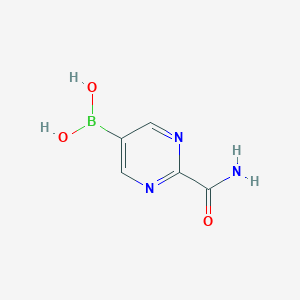
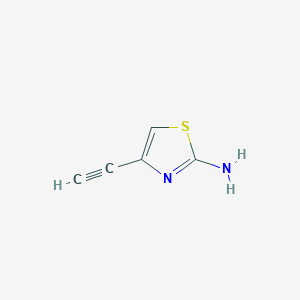
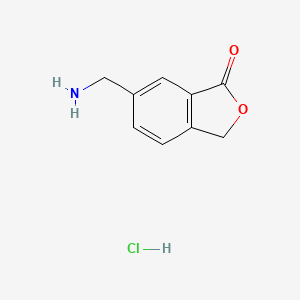
![4,6-difluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15299588.png)
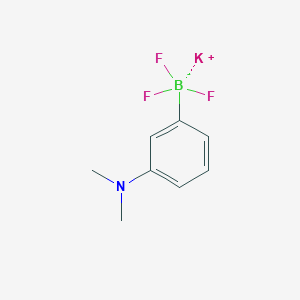
![6-Bromo-2-chloro-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B15299598.png)
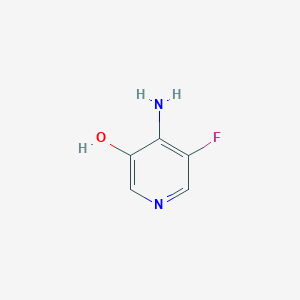

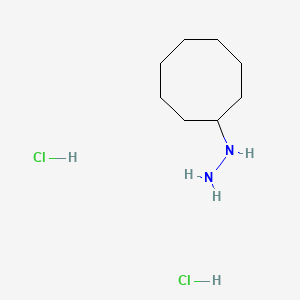
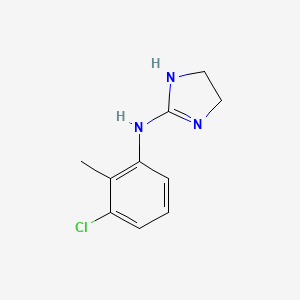
![Tert-butyl 4-(aminomethyl)-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B15299634.png)
![2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetaldehyde](/img/structure/B15299639.png)
![3-[4-(Piperidine-1-sulfonyl)phenyl]propan-1-amine hydrochloride](/img/structure/B15299640.png)
